Ethylrhoeagenine
Description
Ethylrhoeagenine (Iz) is a minor isoquinoline alkaloid first isolated from the capsules of Papaver nudicaule (wild poppy) alongside other alkaloids such as stylopine (Ia), glaucamine (Ic), rhoeagenine (Id), and rhoeadine (Ie) . The compound’s name suggests a structural relationship to rhoeagenine (Id), likely differing by an ethyl substituent, but confirmatory data are sparse.
Properties
CAS No. |
2650-36-4 |
|---|---|
Molecular Formula |
C22H23NO6 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(1R,14R,24S)-24-ethoxy-13-methyl-5,7,19,21,25-pentaoxa-13-azahexacyclo[12.11.0.02,10.04,8.015,23.018,22]pentacosa-2,4(8),9,15(23),16,18(22)-hexaene |
InChI |
InChI=1S/C22H23NO6/c1-3-24-22-18-13(4-5-15-21(18)28-11-25-15)19-20(29-22)14-9-17-16(26-10-27-17)8-12(14)6-7-23(19)2/h4-5,8-9,19-20,22H,3,6-7,10-11H2,1-2H3/t19-,20-,22+/m1/s1 |
InChI Key |
RKBDCPZCGRWNMP-SJBKTWHCSA-N |
SMILES |
CCOC1C2=C(C=CC3=C2OCO3)C4C(O1)C5=CC6=C(C=C5CCN4C)OCO6 |
Isomeric SMILES |
CCO[C@@H]1C2=C(C=CC3=C2OCO3)[C@@H]4[C@H](O1)C5=CC6=C(C=C5CCN4C)OCO6 |
Canonical SMILES |
CCOC1C2=C(C=CC3=C2OCO3)C4C(O1)C5=CC6=C(C=C5CCN4C)OCO6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Related Alkaloids
Structural and Functional Differences
- This compound vs. Rhoeagenine : this compound is hypothesized to differ from rhoeagenine by an ethyl group substitution, which may alter lipophilicity and bioavailability. However, without crystallographic or synthetic data, this remains speculative .
- This compound vs. Stylopine: Stylopine’s tetrahydroprotoberberine core contrasts with this compound’s simpler benzylisoquinoline structure, leading to divergent pharmacological profiles. Stylopine’s antispasmodic effects are well-documented, whereas this compound’s bioactivity is uncharacterized.
- This compound vs.
Analytical Differentiation
This compound and its analogs can be distinguished via:
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